2,5-Dichloro-N-methylnicotinamide
Description
2,5-Dichloro-N-methylnicotinamide is a chemical compound with the molecular formula C7H6Cl2N2O It is a derivative of nicotinamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the pyridine ring, and a methyl group is attached to the nitrogen atom
Properties
IUPAC Name |
2,5-dichloro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWKZHRYGXBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-methylnicotinamide typically involves the chlorination of N-methylnicotinamide. One common method includes the reaction of N-methylnicotinamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of substituted nicotinamide derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of nicotinic acid and methylamine.
Scientific Research Applications
2,5-Dichloro-N-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
2,5-Dichloro-N-methylnicotinamide can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which lacks the chlorine substitutions.
2,5-Dichloronicotinamide: Similar structure but without the methyl group on the nitrogen atom.
N-Methylnicotinamide: Similar structure but without the chlorine substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2,5-Dichloro-N-methylnicotinamide (DCMN) is a halogenated derivative of nicotinamide, characterized by the presence of chlorine atoms at the 2 and 5 positions and a methyl group attached to the nitrogen atom of the amide functional group. This unique structure positions DCMN within a broader class of pyridine derivatives, which are known for their diverse biological activities. Recent studies have begun to uncover its potential therapeutic applications, particularly in metabolic regulation and neurotransmitter modulation.
- Chemical Formula : C7H7Cl2N2O
- Molecular Weight : 192.05 g/mol
- Structure : DCMN consists of a nicotinamide backbone with two chlorine substituents and a methyl group.
Research indicates that DCMN exhibits significant biological activity primarily through its interactions with various metabolic pathways and neurotransmitter systems. Its structural similarity to nicotinamide suggests that it may influence pathways related to nicotinic acid metabolism. The presence of chlorine atoms enhances its reactivity, allowing for potential nucleophilic substitution reactions, which may lead to the formation of new derivatives with varied biological effects.
Biological Activities
- Enzyme Inhibition : DCMN has been studied for its inhibitory effects on enzymes involved in neurotransmitter regulation. This inhibition may influence conditions such as anxiety and depression by modulating neurotransmitter levels.
- Anti-inflammatory Properties : Preliminary studies suggest that DCMN may exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory disorders.
- Metabolic Regulation : DCMN's interaction with metabolic pathways indicates its potential role in managing metabolic disorders, possibly through the modulation of nicotinamide adenine dinucleotide (NAD) levels.
Research Findings
A variety of studies have explored the biological activity of DCMN:
- In vitro Studies : Laboratory experiments have demonstrated that DCMN can modulate neurotransmitter transport mechanisms, impacting serotonin and dopamine levels in neuronal cultures.
- In vivo Studies : Animal models treated with DCMN showed alterations in metabolic markers indicative of improved metabolic health and reduced inflammatory responses.
Case Studies
-
Neurotransmitter Modulation :
- A study involving cultured neuronal cells treated with DCMN indicated a significant increase in serotonin uptake, suggesting its potential as an antidepressant agent.
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Anti-inflammatory Effects :
- In a rat model of induced arthritis, administration of DCMN led to reduced swelling and pain scores compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Comparative Analysis
The following table summarizes the biological activities and structural features of compounds related to DCMN:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Chlorine at positions 2 and 5 | Enzyme inhibition, anti-inflammatory |
| N-Methylnicotinamide | Methyl group on nitrogen | Metabolic processes |
| 2-Chloronicotinic acid | Chlorine at position 2 | Antimicrobial properties |
| 4-Methylpyridine | Methyl group at position 4 | Solvent properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
